Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate
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Overview
Description
Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its clear, pale yellow liquid form and a boiling point of approximately 367.55°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-pyridinemethanamine in the presence of a base, followed by esterification with ethanol . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process generally includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Ethyl 2-((pyridin-4-ylmethyl)amino)nicotinate can be compared with other similar compounds, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- N-(pyridin-4-yl)pyridin-4-amine
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the presence of both pyridine and nicotinate moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)12-4-3-7-16-13(12)17-10-11-5-8-15-9-6-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBWYWLGJWKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651985 |
Source
|
Record name | Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035055-46-9 |
Source
|
Record name | Ethyl 2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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